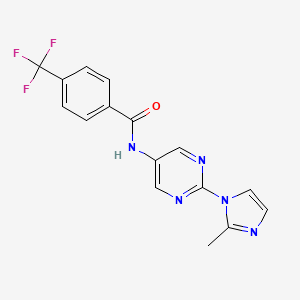![molecular formula C18H18ClN3S B2418884 5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 748793-35-3](/img/structure/B2418884.png)
5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C18H18ClN3S and its molecular weight is 343.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Chemistry and Biological Activity
5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol and its derivatives have attracted interest due to their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anti-cancer activities, combined with low toxicity. This makes them promising for researching chemical structure and biological activity, and for the purposeful search of biologically active substances (Aksyonova-Seliuk et al., 2018).
2. Synthesis and Structural Features
The synthesis of new compounds from derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol has been achieved. These compounds are crystalline, odorless, insoluble in water, and soluble in organic solvents. The melting temperature and structure of these compounds were confirmed using 1H-NMR spectroscopy and gas chromatography-mass spectrometry, highlighting their potential for further biological studies (Aksyonova-Seliuk et al., 2018).
3. Antimicrobial and Antifungal Activity
1,2,4-triazole derivatives show high antimicrobial and antifungal effects while remaining low-toxic compounds. The study of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles revealed that the antimicrobial effect increases with the length of the carbon radical in the molecule, providing insights into the relationship between chemical structure and biological activity (Safonov & Panasenko, 2022).
4. Corrosion Inhibition
These compounds have also been studied for their potential as corrosion inhibitors. The influence of some fatty acid triazoles on the corrosion of mild steel in acidic environments was investigated, revealing that they act as mixed-type inhibitors and inhibit corrosion by blocking the active sites of the metal (Quraishi & Jamal, 2002).
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3S/c1-18(2,3)13-10-8-12(9-11-13)16-20-21-17(23)22(16)15-7-5-4-6-14(15)19/h4-11H,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEDDPDCTLGSCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2418801.png)
![4-amino-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2418805.png)
![7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2418806.png)

![N-(3-bromophenyl)-2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B2418810.png)
![1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2418812.png)


![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)


![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)
![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)

